The compound is cataloged under the Chemical Abstracts Service (CAS) number 2165719-46-8. It is also recognized in databases such as PubChem, where it is classified based on its molecular structure and functional groups. The IUPAC name for this compound is 2-(azetidin-1-yl)cyclobutan-1-ol, reflecting its structural components—an azetidine ring and a cyclobutanol group.
The synthesis of 2-(azetidin-1-yl)cyclobutan-1-ol can be achieved through several methods, with one common approach being the nucleophilic substitution reaction. In this method, cyclobutan-1-ol reacts with an azetidine derivative under acidic or basic conditions to facilitate the formation of the desired product.
Key Parameters:
In an industrial context, large-scale syntheses may employ continuous flow reactors to enhance efficiency and control over reaction parameters, such as temperature and pressure.
The molecular formula of 2-(azetidin-1-yl)cyclobutan-1-ol is , indicating it contains seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The compound features a cyclobutane ring (a four-membered saturated ring) bonded to an azetidine ring (a five-membered saturated ring containing one nitrogen atom).
Key Data:
This compound's stereochemistry can significantly influence its reactivity and interactions with biological targets, making it essential for studies involving chiral synthesis.
2-(Azetidin-1-yl)cyclobutan-1-ol can participate in various chemical reactions:
Oxidation:
The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction:
Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions:
The nitrogen atom in the azetidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
These reactions expand the utility of 2-(azetidin-1-yl)cyclobutan-1-ol in synthetic organic chemistry.
The mechanism of action for 2-(azetidin-1-yl)cyclobutan-1-ol primarily involves its interaction with biological targets such as enzymes or receptors. The azetidine nitrogen may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites, influencing biochemical pathways.
Studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes, leading to potential therapeutic applications. Understanding these interactions requires detailed kinetic studies and molecular modeling to elucidate binding affinities and modes of action.
2-(Azetidin-1-yl)cyclobutan-1-ol exhibits several notable physical and chemical properties:
Physical State: Typically exists as a colorless liquid or solid depending on purity and conditions.
Solubility: Generally soluble in polar solvents such as water or alcohols due to the presence of the hydroxyl group.
Boiling Point: The boiling point can vary based on molecular weight and structural factors but typically falls within a moderate range for small organic molecules.
These properties are critical for determining the compound's behavior in various chemical reactions and applications.
2-(Azetidin-1-yl)cyclobutan-1-ol has potential applications across multiple scientific domains:
Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
Medicinal Chemistry: Investigations into its biological activity could lead to novel therapeutic agents targeting specific diseases or conditions, particularly those involving enzyme inhibition.
Material Science: The unique structural properties may lend themselves to developing new materials with specific functionalities, such as polymers or catalysts.
The construction of the azetidine-cyclobutane hybrid framework relies heavily on ring-opening and cycloaddition strategies that leverage the inherent strain of both four-membered rings. One prominent approach involves the strained intermediate utilization of activated azetidines (e.g., N-activated sulfonylazetidines) undergoing nucleophilic attack by cyclobutanone enolates or derivatives. This method facilitates C–N bond formation at the cyclobutane C1 position, directly yielding the 2-(azetidin-1-yl) scaffold [1] [6].
Alternatively, [3+2] cycloaddition reactions between azomethine ylides (generated from azetidine aldehydes) and cyclobutene derivatives provide stereocontrolled access to complex bicyclic intermediates. Subsequent ring-opening manipulations under controlled acidic or reductive conditions can unveil the target 1-(cyclobutan-1-ol)-substituted azetidine. This strategy benefits from the predictable stereochemistry imparted by the dipolar cycloaddition step [3].
Table 1: Key Ring-Opening/Cycloaddition Strategies for Hybrid Framework Synthesis
Strategy | Key Intermediates | Critical Step | Advantage |
---|---|---|---|
Nucleophilic Ring-Opening | N-Sulfonylazetidinium salts, Cyclobutanone enolates | SN²-type displacement at azetidine C3/C4 | Direct C-N bond formation, Functional group tolerance |
[3+2] Cycloaddition | Azetidine-derived azomethine ylides, Cyclobutenes | Stereoselective dipolar cycloaddition | Builds molecular complexity, High stereocontrol |
Ammoniumation/Ring-Expansion | Propargylamines, Gold carbenes | Gold-catalyzed intramolecular N-H insertion | Access to enantiopure scaffolds (>98% ee) |
A third innovative route employs ammoniumation/ring-expansion cascades. Chiral N-propargylsulfonamides, readily accessible via Ellman's sulfinamide chemistry, undergo gold(I)-catalyzed oxidative cyclization. This process generates reactive α-oxo gold carbenes, which participate in intramolecular N-H insertion to form enantiomerically enriched azetidin-3-ones – versatile precursors that can be further functionalized at the C3 position for cyclobutane attachment via aldol or Wittig reactions [3] [7].
Achieving stereocontrol, particularly the trans diastereomer, is critical due to its prevalence in bioactive molecules and distinct physicochemical properties. The inversion dynamics of the pyramidal azetidine nitrogen (ΔG≠ ≈ 10 kcal mol−1) significantly impacts stereochemical outcomes during bond formation. This relatively low barrier allows for equilibration under mild conditions, favoring the trans isomer where steric interactions between the azetidine substituent and the cyclobutanol hydroxyl group are minimized [2].
Conformation-directed reduction of 2-(azetidin-1-yl)cyclobutanone precursors offers a reliable route to trans-alcohols. Employing bulky hydride sources (e.g., L-Selectride®) or asymmetric catalytic hydrogenation (e.g., Ru-BINAP complexes) delivers high trans diastereoselectivity (trans:cis > 15:1). The stereoselectivity arises from preferential hydride attack on the less hindered face of the carbonyl, opposite the bulky N-sulfonylazetidine group [5] [9]. Chiral auxiliaries attached to the azetidine nitrogen provide another powerful strategy. t-Butanesulfinyl (Bus) groups, derived from Ellman's chemistry, enable highly diastereoselective nucleophilic additions to cyclobutanone electrophiles. Subsequent acidic removal of the Bus group yields enantiopure trans-2-(azetidin-1-yl)cyclobutan-1-ol without racemization [7].
Lewis acid catalysts are indispensable for overcoming the kinetic barriers associated with forming bonds between the sterically constrained azetidine and cyclobutane rings. Gold(I) catalysis excels in generating azetidine cores via carbene insertions. BrettPhosAuNTf2 demonstrates exceptional efficacy in the oxidative cyclization of N-propargylsulfonamides to azetidin-3-ones, achieving yields up to 85% under optimized conditions (using 2,6-dibromopyridine N-oxide as oxidant, no acid additive). This catalyst's bulkiness and electron-donating properties suppress side reactions like mesylate formation and enhance carbene formation efficiency [3] [7].
Table 2: Optimized Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Optimal Catalyst | Reaction Conditions | Yield Range | Key Improvements |
---|---|---|---|---|
Azetidinone Formation (Oxidative Cyclization) | BrettPhosAuNTf2 (5 mol%) | 2,6-Dibromopyridine N-oxide (1.2 equiv), CH2Cl2, rt | 70-85% | Minimizes mesylate byproduct (<5%), No acid additive required |
Aza-Michael Addition | DBU (20-30 mol%) | EtOAc or MeCN, 0-60 °C | 75-91% | Chemoselective amine addition, Prevents ester hydrolysis |
Cyclobutanol Functionalization | Yb(OTf)3 (10 mol%) | Mild conditions (often rt), Toluene | 65-80% | Activates cyclobutanol without ring-opening |
For aza-Michael additions installing the azetidine onto pre-formed methyl 2-(cyclobutan-1-ol-idene)acetates, organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 20-30 mol%) are highly effective. DBU promotes conjugate addition of azetidines or other N-nucleophiles across the α,β-unsaturated ester system chemoselectively, avoiding competitive ester hydrolysis. This method is versatile for synthesizing 3-substituted 3-(azetidin-1-yl)cyclobutyl)acetate derivatives [9]. Lanthanide triflates (e.g., Yb(OTf)3, 10 mol%) effectively activate the cyclobutanol oxygen for O-functionalization (e.g., sulfonylation, acylation) or direct substitution reactions without inducing undesired azetidine ring-opening or cyclobutane fragmentation. This chemoselectivity is vital for late-stage diversification [1] [6].
Continuous flow technology addresses critical challenges in the synthesis of 2-(azetidin-1-yl)cyclobutan-1-ol intermediates, particularly safety, scalability, and stereochemical control for industrially relevant targets like baricitinib precursors. Chemoselective hydrogenation under continuous flow conditions enables the safe reduction of sensitive intermediates like 2-azetines or unsaturated cyclobutane precursors. Using ethyl acetate or cyclopentyl methyl ether (CPME) as green solvents and Pd/C or PtO2 catalysts in packed-bed reactors, high chemoselectivity is achieved without affecting vulnerable functional groups (e.g., nitriles, halides, azides). Precise control over H2 pressure (5-20 bar), temperature (25-60 °C), and residence time (1-10 min) minimizes over-reduction and maximizes throughput [4] [8].
Telescoped oxidation-reduction sequences are facilitated by microreactors. A key advancement involves the oxidation of N-Boc-azetidin-3-ol to N-Boc-azetidin-3-one using TEMPO-based systems within a microchannel reactor. Two optimized protocols exist:
Table 3: Continuous Flow Processes for Key Synthetic Steps
Process Step | Flow Reactor Type | Key Conditions | Product | Advantages over Batch |
---|---|---|---|---|
Azetine/Cyclobutene Hydrogenation | Packed-bed (Pd/C) | EtOAc/CPME, 10-20 bar H2, 40-60 °C, 5 min residence | Saturated Azetidine/Cyclobutane | Enhanced safety (H2 handling), Suppressed over-reduction, High chemoselectivity |
TEMPO Oxidation (Alcohol → Ketone) | Microchannel reactor | TEMPO (0.02 eq), H2O2 (2-10 eq), 0-30°C, <5 min residence | N-Boc-3-Azetidinone | Byproduct V-5-2 <2%, Reduced salt waste |
Composite-Catalyzed Oxidation | Microchannel reactor | Co(OAc)2 (0.05 eq), 3-Cl-BA (0.05 eq), O2, 50°C | N-Boc-3-Azetidinone | Zero Baeyer-Villiger byproduct, Salt-free, O2 as oxidant |
Integration of multistep telescoping combines flow hydrogenation, oxidation, and Wittig olefination in a single continuous sequence. This approach minimizes intermediate isolation, reduces total processing time, and improves overall yield for critical intermediates like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile – a direct precursor to baricitinib where the 2-(azetidin-1-yl)cyclobutanol motif is pharmacologically essential. The inherent process intensification and superior heat/mass transfer of microreactors enhance reproducibility for metric-ton scale pharmaceutical manufacturing [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9